molecular formula C7H9NO3 B1339410 4-cyanotetrahydro-2H-pyran-4-carboxylic acid CAS No. 848821-06-7

4-cyanotetrahydro-2H-pyran-4-carboxylic acid

Cat. No. B1339410
CAS RN: 848821-06-7
M. Wt: 155.15 g/mol
InChI Key: RCLMLYLFDJEUJY-UHFFFAOYSA-N
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Description

4-Cyanotetrahydro-2H-pyran-4-carboxylic acid is a compound that is structurally related to various derivatives of 4H-pyrans, which are of significant interest in the field of organic chemistry due to their potential applications in the synthesis of carbo- and heterocycles. These compounds, including the closely related methyl 3-acyl-6-amino-4-aryl-5-cyano-4H-pyran-2-carboxylates, have been synthesized and studied for their reactivity and potential use in creating novel chemical structures .

Synthesis Analysis

The synthesis of related 4H-pyran derivatives typically involves the reaction of arylidenemalononitriles with methyl 2,4-dioxobutanoates. This process yields methyl 3-acyl-6-amino-4-aryl-5-cyano-4H-pyran-2-carboxylates, which serve as versatile intermediates for further chemical transformations. The synthesis of these compounds has been optimized to improve yields and to develop novel methods for preparing various substituted derivatives .

Molecular Structure Analysis

The molecular structure of 4H-pyran derivatives, such as those mentioned in the provided papers, often features a heterocyclic pyran ring that can adopt different conformations, including a flattened boat conformation. The spatial arrangement of substituents on the pyran ring, such as the carbonyl group and double bonds, can vary, influencing the overall molecular geometry and reactivity. Intramolecular hydrogen bonding and other non-covalent interactions also play a role in stabilizing the molecular structure .

Chemical Reactions Analysis

The reactivity of 4H-pyran derivatives has been explored in various chemical reactions. These compounds can undergo reactions with acids, such as sulfuric and hydrochloric acids, as well as with acetic anhydride and alcohols. Such reactions lead to the formation of different substituted derivatives, including cyclopentenone and pyrano[2,3-d]-pyrimidine structures. The study of these reactions is crucial for expanding the utility of 4H-pyran derivatives in synthetic organic chemistry .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 4-cyanotetrahydro-2H-pyran-4-carboxylic acid are not detailed in the provided papers, the properties of related 4H-pyran derivatives can be inferred. These compounds typically exhibit properties that are influenced by their molecular structure, such as solubility in various solvents, melting points, and stability under different conditions. The presence of functional groups like cyano, amino, and ester moieties can affect the acidity, basicity, and reactivity of these molecules .

Scientific Research Applications

Synthesis and Biological Activity

4-Cyanotetrahydro-2H-pyran-4-carboxylic acid and its derivatives play a critical role in the synthesis of biologically active compounds. The pyranopyrimidine core, closely related to the chemical structure of interest, is a key precursor for medicinal and pharmaceutical industries due to its broad synthetic applications and bioavailability. Recent research highlights the application of hybrid catalysts in the synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds, demonstrating their extensive applicability in drug development and other pharmacological areas (Parmar, Vala, & Patel, 2023).

Antioxidant, Microbiological, and Cytotoxic Activity

Natural carboxylic acids, including derivatives of 4-cyanotetrahydro-2H-pyran-4-carboxylic acid, exhibit significant biological activities. These compounds have been studied for their antioxidant, antimicrobial, and cytotoxic effects. For instance, derivatives like benzoic acid, cinnamic acid, and others show varying degrees of biological activities, underlining the importance of structural differences in determining their bioactivity (Godlewska-Żyłkiewicz et al., 2020).

Role in Biocatalyst Inhibition

Carboxylic acids, including 4-cyanotetrahydro-2H-pyran-4-carboxylic acid derivatives, have been identified as potential inhibitors of biocatalysts in microbial processes. The inhibitory effects of carboxylic acids on microbes like Escherichia coli and Saccharomyces cerevisiae are significant, given their use as preservatives and the implications for biotechnological applications. Understanding the mechanisms of inhibition by these compounds can aid in metabolic engineering strategies to increase microbial robustness for industrial processes (Jarboe, Royce, & Liu, 2013).

Levulinic Acid from Biomass

Levulinic acid, a product derived from biomass and closely related to the chemical family of 4-cyanotetrahydro-2H-pyran-4-carboxylic acid, demonstrates flexibility and diversity in drug synthesis. Its use in cancer treatment, medical materials, and various medical fields underscores the potential of carboxylic acid derivatives in medicinal chemistry. Levulinic acid serves as a raw material for direct drug synthesis or as a precursor for related derivatives, showcasing the utility of these compounds in developing new therapeutic agents (Zhang et al., 2021).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H302, H315, H319, H332, and H335. The precautionary statements are P280, P305+P351+P338, and P310 .

Mechanism of Action

Pharmacokinetics

Its metabolism and excretion patterns remain to be determined .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 4-cyanotetrahydro-2H-pyran-4-carboxylic acid. For instance, its stability may be affected by temperature and light exposure. The compound is recommended to be stored in a sealed container in a dry environment at 2-8°C .

properties

IUPAC Name

4-cyanooxane-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3/c8-5-7(6(9)10)1-3-11-4-2-7/h1-4H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCLMLYLFDJEUJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90575631
Record name 4-Cyanooxane-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90575631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-cyanotetrahydro-2H-pyran-4-carboxylic acid

CAS RN

848821-06-7
Record name 4-Cyanooxane-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90575631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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